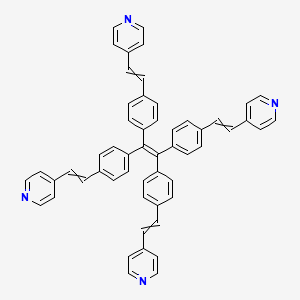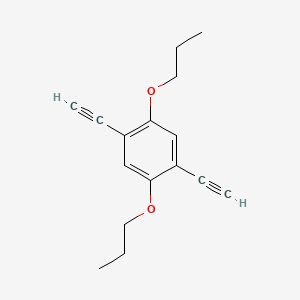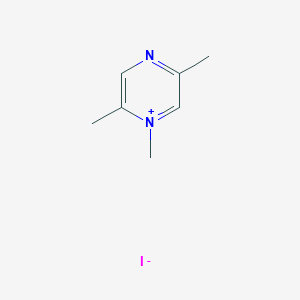
1,2,5-Trimethylpyrazin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Trimethylpyrazin-1-ium iodide is a chemical compound with the molecular formula C7H11IN2 and a molecular weight of 250.08 g/mol It is known for its unique structure, which includes a pyrazine ring substituted with three methyl groups and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,5-Trimethylpyrazin-1-ium iodide can be synthesized through the reaction of 1,2,5-trimethylpyrazine with an iodinating agent. The reaction typically involves the use of solvents such as ethanol or acetone and is carried out at elevated temperatures to facilitate the formation of the iodide salt .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may include purification steps such as recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1,2,5-Trimethylpyrazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the iodide salt back to its neutral form or other reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, cyanides, or thiolates in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can produce various substituted pyrazine compounds.
Scientific Research Applications
1,2,5-Trimethylpyrazin-1-ium iodide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1,2,5-trimethylpyrazin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and activity. For example, its antimicrobial properties may result from its interaction with microbial cell membranes, leading to disruption of cellular processes.
Comparison with Similar Compounds
1,2,5-Trimethylpyrazin-1-ium iodide can be compared with other similar compounds, such as:
1,2,3-Trimethylpyrazin-1-ium iodide: Differing in the position of the methyl groups on the pyrazine ring.
1,2,4-Trimethylpyrazin-1-ium iodide: Another isomer with a different substitution pattern.
1,2,6-Trimethylpyrazin-1-ium iodide: Featuring methyl groups at different positions on the pyrazine ring.
Uniqueness: The position of the methyl groups can affect the compound’s stability, solubility, and interaction with other molecules .
Properties
Molecular Formula |
C7H11IN2 |
|---|---|
Molecular Weight |
250.08 g/mol |
IUPAC Name |
1,2,5-trimethylpyrazin-1-ium;iodide |
InChI |
InChI=1S/C7H11N2.HI/c1-6-5-9(3)7(2)4-8-6;/h4-5H,1-3H3;1H/q+1;/p-1 |
InChI Key |
CYHLAGSAEYWCOI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CN=C(C=[N+]1C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


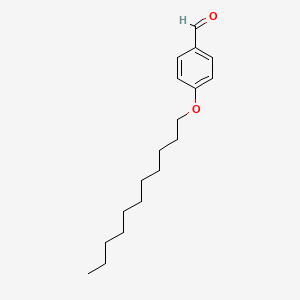
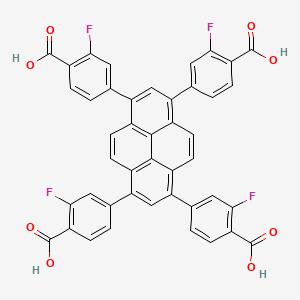

![N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12506895.png)
![(2-aminoethyl)[(2E)-3-phenylprop-2-en-1-yl][3-(trimethoxysilyl)propyl]amine hydrochloride](/img/structure/B12506897.png)
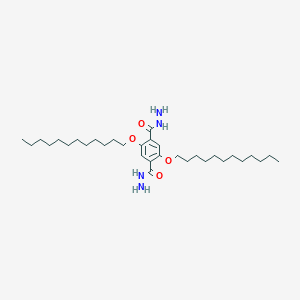
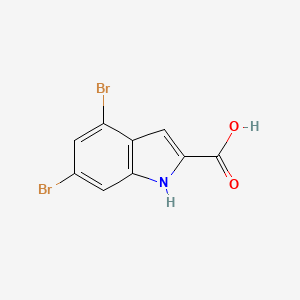
![2-[4-[2-[5-[2-(2-benzyloxy-4-dibutylaminophenyl)vinyl]thiophene-2-yl]vinyl]-3-cyano-5-phenyl-5-trifluoromethyl-2(5H)-furanylidene]propanedinitrile](/img/structure/B12506910.png)
![2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol](/img/structure/B12506919.png)
![3-(3,4-dichlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506927.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12506933.png)
![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12506938.png)
